N-(4-methoxyphenyl)-2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide
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Description
N-(4-methoxyphenyl)-2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide is a useful research compound. Its molecular formula is C22H23N3O3 and its molecular weight is 377.444. The purity is usually 95%.
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Scientific Research Applications
Structural Studies and Co-crystal Formation
Research on quinoline derivatives with amide bonds, similar to the compound , has focused on understanding their structural properties and co-crystal formation with aromatic diols. These studies are essential for designing compounds with desired physical and chemical properties for various applications, including pharmaceuticals and materials science (Karmakar, Kalita, & Baruah, 2009).
Pharmacological Evaluation
Compounds with structures similar to N-(4-methoxyphenyl)-2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide have been evaluated for their pharmacological potential. Studies have assessed their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory effects. Such research offers a foundation for developing new therapeutic agents based on naphthyridine derivatives (Faheem, 2018).
Anticancer Activity
Naphthyridine derivatives have also been explored for their anticancer activity. A novel compound was found to induce necroptosis at low concentrations and apoptosis at high concentrations in human melanoma A375 cells. This suggests potential applications in cancer treatment research, where understanding the mechanisms of cell death is crucial for developing effective therapies (Kong et al., 2018).
Synthesis and Chemical Properties
The synthesis of related compounds, such as isoaaptamine and its analogs, highlights the chemical versatility of naphthyridine derivatives. These studies contribute to the field of organic chemistry by providing new methods for synthesizing complex molecules with potential biological activity (Walz & Sundberg, 2000).
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-(8-methyl-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-14-3-8-19-17(11-14)22(27)18-12-25(10-9-20(18)24-19)13-21(26)23-15-4-6-16(28-2)7-5-15/h3-8,11H,9-10,12-13H2,1-2H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMGDUFKOKCXMQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C(C2=O)CN(CC3)CC(=O)NC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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